molecular formula C11H17NO2 B090496 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol CAS No. 103-39-9

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol

Cat. No. B090496
CAS RN: 103-39-9
M. Wt: 195.26 g/mol
InChI Key: RANHEEPQMBBPKB-UHFFFAOYSA-N
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Description

The compound "2-[(1-Methyl-2-phenoxyethyl)amino]ethanol" is a type of 1,2-amino alcohol, which is a class of compounds characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. These compounds are of significant interest due to their potential applications in various fields, including as intermediates in organic synthesis and as fragrance materials .

Synthesis Analysis

The synthesis of 1,2-amino alcohols can be achieved through several methods. One such method involves the use of a Cr/photoredox dual catalytic system that enables the in situ generation of α-amino car

Scientific Research Applications

Synthesis

  • Field : Organic Chemistry
  • Application : “2-[(1-Methyl-2-phenoxyethyl)amino]ethanol” is synthesized in a two-step process .
  • Method : Monoethanolamine and l-Phenoxypropane-2-yl-4-methylbenzene sulphonate are heated to 110-115 °C and stirred for 2 hours. The reaction mass is then cooled to 30-35°C and dichloromethane and D.M. water are added while stirring .
  • Results : The yield of this reaction is 77% .

Potential Applications

  • Field : Scientific Research
  • Application : This compound is a versatile material used in scientific research. It exhibits promising properties, making it suitable for various applications such as drug synthesis and surface modification.
  • Method : The specific methods of application or experimental procedures would depend on the particular research context.
  • Results : Its unique structure enables researchers to explore its potential in different fields.

Pharmacological Activities

  • Field : Medicinal Chemistry
  • Application : This compound and its derivatives have been investigated for their potential pharmacological activities . They could be used as therapeutic candidates .
  • Method : The specific methods of application or experimental procedures would depend on the particular research context .
  • Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

Industrial Applications

  • Field : Industrial Chemistry
  • Application : This compound could be used in various industrial applications due to its unique structure .
  • Method : The specific methods of application or experimental procedures would depend on the particular industrial context .
  • Results : Its unique structure enables researchers to explore its potential in different fields .

Chemical Diversity of Phenoxy Acetamide

  • Field : Medicinal Chemistry
  • Application : This compound and its derivatives (Chalcone, Indole and Quinoline) have been investigated for their chemical diversity . They could be used as therapeutic candidates .
  • Method : The specific methods of application or experimental procedures would depend on the particular research context .
  • Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

Industrial Manufacturing

  • Field : Industrial Chemistry
  • Application : This compound could be used in various industrial manufacturing processes due to its unique structure .
  • Method : The specific methods of application or experimental procedures would depend on the particular industrial context .
  • Results : Its unique structure enables researchers to explore its potential in different fields .

Safety And Hazards

The safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2-(1-phenoxypropan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANHEEPQMBBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908150
Record name 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methyl-2-phenoxyethyl)amino]ethanol

CAS RN

103-39-9
Record name 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((1-Phenoxypropan-2-yl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methyl-2-phenoxyethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((1-PHENOXYPROPAN-2-YL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3NQ58LUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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